molecular formula C8H7FN2O B1391966 (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol CAS No. 1246088-53-8

(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

Cat. No. B1391966
CAS RN: 1246088-53-8
M. Wt: 166.15 g/mol
InChI Key: WTEOTZYPQUTLNZ-UHFFFAOYSA-N
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Description

“(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a chemical compound with the empirical formula C8H7FN2O . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” can be represented by the SMILES string OCc1c(F)cnc2[nH]ccc12 . The InChI key for this compound is WTEOTZYPQUTLNZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a solid compound . It has a molecular weight of 166.15 . The CAS Number for this compound is 1246088-53-8 .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

The compound is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives which are potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that these derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, which can be synthesized from the compound, have shown significant activity on kinase inhibition . Kinases are enzymes that can modify other proteins by chemically adding phosphate groups, and they play a key role in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the compound, have exhibited antimicrobial activities . They can be used in the development of new antimicrobial drugs.

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also shown anti-inflammatory activities . They can potentially be used in the treatment of inflammatory diseases.

Antiviral Activity

These derivatives have demonstrated antiviral activities . They can be used in the development of new antiviral drugs.

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEOTZYPQUTLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678444
Record name (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

CAS RN

1246088-53-8
Record name (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an oven-dried 200 mL round bottom flask equipped for stirring was added methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (2.4 g, 12.36 mmol) under nitrogen. THF (100 mL) was added and the colorless solution was cooled to 0° C. Lithium aluminum hydride (27.2 mL, 27.2 mmol) was added and the solution was stirred at 0° C. for 3 h. The reaction was quenched with EtOAc (100 mL); brine (100 mL) was added, and the aqueous phase was extracted three times with EtOAc. The organics were dried over Na2SO4 and concentrated to afford the title compound as a yellow fine powder (2.01 g, 98%). 1H NMR (400 MHz, CD3OD) δ 4.96 (d, J=1.26 Hz, 2 H) 6.72 (d, J=3.54 Hz, 1 H) 7.44 (d, J=3.54 Hz, 1 H) 8.06 (d, J=2.78 Hz, 1 H). [M+H] calc'd for C8H7FN2O, 167; found, 167.5.
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2.4 g
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27.2 mL
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100 mL
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
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(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
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(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
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(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Reactant of Route 5
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Reactant of Route 6
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

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